Proteome-Wide Selectivity: SA 47 vs. URB597 in Human and Rat Tissues by ABPP
In a head-to-head activity-based protein profiling (ABPP) study across rat brain, rat liver, and human liver proteomes, SA 47 (tested at 10 µM) demonstrated exceptional selectivity by labeling only FAAH, with no detectable off-target bands in the ~60 kDa region. In stark contrast, URB597 (tested at 10 µM) consistently produced multiple additional labeled bands in liver proteomes, which were subsequently identified by MudPIT mass spectrometry as carboxylesterase isozymes (CES1, CES2, CES3) [1]. This result was reproducible across tissue types and species, establishing that carboxylesterase engagement is an inherent liability of URB597 but not of SA 47 [1].
| Evidence Dimension | Number of off-target serine hydrolase bands detected by ABPP at 10 µM inhibitor concentration |
|---|---|
| Target Compound Data | SA 47: 0 detectable off-target bands in the ~60 kDa (carboxylesterase) region across rat brain, rat liver, and human liver proteomes [1] |
| Comparator Or Baseline | URB597: Multiple (≥3) off-target bands in the ~60 kDa region in liver proteomes; fewer but still detectable off-targets in brain proteomes [1] |
| Quantified Difference | SA 47 exhibits zero detectable carboxylesterase engagement vs. URB597 which engages multiple carboxylesterase isozymes [1] |
| Conditions | ABPP assay using FP-peg-TMR probe; proteomes from rat brain, rat liver, and human liver; inhibitors pre-incubated at 10 µM; SDS-PAGE resolution and fluorescence detection [1] |
Why This Matters
For in vivo studies, the absence of carboxylesterase off-target engagement by SA 47 eliminates a major source of pharmacokinetic confounding through unintended drug-drug interactions, a risk that is unavoidable when using URB597.
- [1] Zhang D, et al. Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. Neuropharmacology. 2007 Mar;52(4):1095-105. View Source
